2-[(But-2-yn-1-yl)amino]-3-fluorobenzoic acid
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Overview
Description
2-[(But-2-yn-1-yl)amino]-3-fluorobenzoic acid is an organic compound that features a fluorine atom attached to a benzoic acid core, with an amino group substituted with a but-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-yn-1-yl)amino]-3-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzoic acid and but-2-yn-1-amine.
Amidation Reaction: The but-2-yn-1-amine is reacted with 3-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(But-2-yn-1-yl)amino]-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(But-2-yn-1-yl)amino]-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(But-2-yn-1-yl)amino]-3-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
Comparison
Compared to similar compounds, 2-[(But-2-yn-1-yl)amino]-3-fluorobenzoic acid is unique due to the presence of the fluorine atom on the benzoic acid core. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10FNO2 |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-(but-2-ynylamino)-3-fluorobenzoic acid |
InChI |
InChI=1S/C11H10FNO2/c1-2-3-7-13-10-8(11(14)15)5-4-6-9(10)12/h4-6,13H,7H2,1H3,(H,14,15) |
InChI Key |
ZCOKJUXBODILQP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=C(C=CC=C1F)C(=O)O |
Origin of Product |
United States |
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